Benzene, [(1-methylethoxy)ethynyl]-
Description
Benzene, [(1-methylethoxy)ethynyl]- is an aromatic compound characterized by a benzene ring substituted with an ethynyl group (C≡C) linked to a 1-methylethoxy (isopropoxy) moiety. Its structure, Ph-C≡C-O-CH(CH₃)₂, combines the electron-withdrawing nature of the ethynyl group with the electron-donating resonance effects of the alkoxy substituent. The molecular formula is C₁₁H₁₂O (molecular weight: 160.21 g/mol).
Properties
IUPAC Name |
2-propan-2-yloxyethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTVTFISYGAQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC#CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555791 | |
| Record name | {[(Propan-2-yl)oxy]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32569-85-0 | |
| Record name | {[(Propan-2-yl)oxy]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylethoxy)ethynyl]- typically involves the reaction of a benzene derivative with an appropriate ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Benzene, [(1-methylethoxy)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-methylethoxy)ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for hydrogenation.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
Synthesis and Reactions
Benzene, [(1-methylethoxy)ethynyl]- can be synthesized through various methods. One notable approach involves the Sonogashira coupling reaction, which combines terminal alkynes with aryl halides in the presence of a palladium catalyst. This method allows for the formation of complex structures with high specificity and yield.
Key Reaction Pathways
-
Sonogashira Reaction : This reaction is pivotal for synthesizing ethynyl-substituted aromatic compounds. It typically involves:
- Aryl halide (e.g., iodobenzene)
- Terminal alkyne (e.g., ethyne)
- Palladium catalyst
- Copper co-catalyst
- Cleavage Reactions : The compound can also be derived from more complex precursors through cleavage reactions under basic conditions, which facilitate the formation of ethynyl groups from larger molecular frameworks.
Applications in Organic Synthesis
Benzene, [(1-methylethoxy)ethynyl]- has been utilized in various organic synthesis applications:
- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those that exhibit anti-cancer properties.
- Material Science : It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
| Application Area | Examples of Use |
|---|---|
| Pharmaceuticals | Intermediate for anti-cancer drugs |
| Material Science | Components in OLEDs and organic solar cells |
| Polymer Chemistry | Monomer for synthesizing functionalized polymers |
Biological Research Applications
Recent studies have highlighted the potential of benzene derivatives in biological contexts:
- Cell Culture and Modification : Compounds similar to benzene, [(1-methylethoxy)ethynyl]- have been explored for their ability to modify cell membranes and enhance drug delivery systems.
- Anticancer Activity : Research indicates that benzene derivatives can inhibit cancer cell proliferation, making them candidates for further pharmacological studies.
Case Study 1: Synthesis of Ethynylated Compounds
A study demonstrated the successful synthesis of ethynylated phenolic compounds using benzene, [(1-methylethoxy)ethynyl]- as a precursor. The resulting compounds exhibited enhanced solubility and stability compared to their non-ethynylated counterparts, suggesting improved performance in pharmaceutical applications .
Case Study 2: OLED Development
Research conducted on OLEDs incorporating benzene derivatives revealed that these compounds could significantly improve light emission efficiency. The incorporation of ethynyl groups was found to enhance charge transport properties, leading to brighter and more efficient devices .
Mechanism of Action
The mechanism of action of Benzene, [(1-methylethoxy)ethynyl]- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylethoxy group can engage in hydrogen bonding or van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Bonding
- Ethynyl vs. Ethenyl vs. Ethyl Substituents Benzene, (1-methoxyethenyl) (C₉H₁₀O, MW 134.17): Features a double bond (ethenyl) with a methoxy group. Its structure, Ph-O-CH₂-CH₂, is less rigid than the ethynyl analog, leading to lower thermal stability and distinct reactivity in electrophilic substitutions . Benzene, (1-methoxyethyl) (C₉H₁₂O, MW 136.19): Contains a single-bonded ethyl chain with a methoxy group (Ph-O-CH₂-CH₃). The absence of unsaturated bonds reduces reactivity compared to ethynyl/ethenyl derivatives .
Alkoxy Group Variations
- Methoxy vs. Isopropoxy Substituents Benzene, 1-ethenyl-4-methoxy (C₉H₁₀O, MW 134.17): A para-methoxy styrene derivative (Ph-OCH₃-CH₂). The smaller methoxy group offers less steric hindrance but similar electronic effects compared to isopropoxy . However, its electron-donating resonance may counteract the ethynyl group’s electron withdrawal .
Physical and Spectral Properties
Biological Activity
Benzene, [(1-methylethoxy)ethynyl]- is a compound with significant biological activity, particularly in the context of its toxicological effects and metabolic interactions. This article provides an overview of its biological activity, focusing on its metabolism, toxicological effects, and case studies that illustrate its impact on human health.
Benzene, [(1-methylethoxy)ethynyl]- is a derivative of benzene, an important industrial solvent. The metabolism of benzene occurs primarily in the liver and lungs, with secondary metabolism in the bone marrow. The process begins with the oxidation of benzene to benzene oxide, mainly facilitated by cytochrome P450 2E1. This intermediate can then convert to phenol, which further metabolizes into catechol and hydroquinone. These metabolites are critical for understanding the compound's toxic effects, as they can lead to the formation of reactive oxygen species (ROS) that damage cellular components .
Toxicological Effects
The toxicological profile of benzene and its metabolites has been well-documented. Key findings include:
- Hematotoxicity : Exposure to benzene has been linked to various hematological disorders, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and aplastic anemia. The hematotoxic effects are mediated through multiple mechanisms, including oxidative stress and direct damage to hematopoietic stem cells (HSCs) .
- Immunosuppression : Benzene exposure significantly reduces white blood cell counts, particularly affecting CD4+ T-cells and B-cells. This immunosuppressive effect is more pronounced in older individuals due to alterations in cytokine production .
- Genotoxicity : Studies indicate that benzene can cause permanent DNA damage in HSCs. For instance, exposure to 300 ppm of benzene for two weeks resulted in increased levels of p21, a cyclin-dependent kinase inhibitor associated with cell cycle arrest .
Case Study 1: Occupational Exposure
A study examining workers in industries using benzene found a clear correlation between exposure levels and the incidence of hematological malignancies. Workers exposed to higher concentrations exhibited increased rates of AML and MDS compared to unexposed controls. Genetic susceptibility also played a role, with certain polymorphisms in metabolic enzymes exacerbating the risk .
Case Study 2: Animal Models
In animal studies, rats exposed to varying concentrations of benzene demonstrated dose-dependent increases in toxicity markers. At concentrations above 500 ppm, significant behavioral changes were noted alongside biochemical alterations indicative of hematotoxicity .
Data Summary
| Biological Activity | Findings |
|---|---|
| Metabolism | Oxidation to benzene oxide → phenol → catechol/hydroquinone |
| Hematotoxicity | Linked to AML and MDS; affects HSC proliferation |
| Immunosuppression | Reduces CD4+ T-cells and B-cells; age-related effects observed |
| Genotoxicity | Permanent DNA damage in HSCs; increased p21 levels after exposure |
Q & A
Q. What are the recommended synthetic routes for Benzene, [(1-methylethoxy)ethynyl]-?
Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling , a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:
Precursor Preparation : Start with a benzene derivative bearing a halogen (e.g., bromobenzene) and a terminal alkyne precursor (e.g., 1-methylethoxyacetylene).
Coupling Reaction : Use a Pd/copper catalyst system (e.g., Pd(PPh₃)₄, CuI) in an amine base (e.g., triethylamine) to facilitate bond formation.
Purification : Column chromatography or recrystallization to isolate the product.
Theoretical Basis : The ethynyl group’s reactivity with aromatic systems is well-documented in studies on phenylacetylene derivatives, where barrierless reactions under low-temperature conditions are observed .
Q. How can spectroscopic techniques characterize [(1-methylethoxy)ethynyl]-benzene?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : The isopropoxy group (OCH(CH₃)₂) shows a septet (~4.5 ppm) and doublets (~1.2–1.4 ppm). The ethynyl proton (if terminal) appears at ~2.5–3.5 ppm.
- ¹³C NMR : The ethynyl carbons resonate at ~70–90 ppm (sp-hybridized carbons).
- IR Spectroscopy : The C≡C stretch appears at ~2100–2260 cm⁻¹, and ether C-O stretches at ~1100–1250 cm⁻¹.
- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M]⁺ at m/z corresponding to C₁₁H₁₂O).
- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Q. What computational methods elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) is commonly employed:
Geometry Optimization : B3LYP/6-31G(d) basis sets optimize the molecular structure.
Frontier Orbital Analysis : HOMO-LUMO gaps predict reactivity; the ethynyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic substitution.
Reaction Pathway Modeling : Potential energy surfaces (PES) for ethynyl addition to benzene reveal barrierless pathways under specific conditions, as seen in analogous systems .
Case Study : Theoretical studies on ethynylbenzene derivatives show exothermic reactions (~28 kcal/mol) with benzene, forming stable adducts .
Q. How does the isopropoxy substituent influence cross-coupling reaction efficiency?
Methodological Answer: The steric bulk of the isopropoxy group (OCH(CH₃)₂) impacts reactivity:
- Steric Hindrance : Slows down catalytic cycles in Pd-mediated reactions, requiring optimized ligands (e.g., bulky phosphines).
- Electronic Effects : The ether’s electron-donating nature activates the benzene ring for electrophilic substitution but may deactivate it in nucleophilic reactions.
Q. Experimental Design :
- Compare coupling yields with/without the isopropoxy group.
- Use kinetic studies (e.g., reaction calorimetry) to quantify steric effects.
Q. Are there contradictions in reported physicochemical properties? How to resolve them?
Methodological Answer: Discrepancies in boiling points or solubility may arise due to:
Q. Resolution Strategy :
Q. What role does this compound play in advanced materials (e.g., liquid crystals)?
Methodological Answer: The rigid ethynyl backbone and flexible isopropoxy group make it a candidate for:
- Liquid Crystal Mesogens : Ethynyl groups enhance conjugation, while alkoxy chains tune phase transitions.
- Polymer Precursors : Click chemistry (e.g., azide-alkyne cycloaddition) enables incorporation into conductive polymers.
Case Study : Similar ethynylbenzene derivatives with fluoro/ethoxy substituents are used in optoelectronic materials .
Q. How to analyze its stability under oxidative or thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
- GC-MS Monitoring : Track degradation products (e.g., benzoic acid derivatives).
- DFT Calculations : Predict bond dissociation energies (BDEs) for the ethynyl group.
Safety Note : The compound may release toxic gases (e.g., CO) upon decomposition, requiring proper ventilation .
Q. What analytical methods detect trace amounts in biological systems?
Methodological Answer:
- LC-MS/MS : Quantify metabolites using collision-induced dissociation (CID).
- Biomarker Studies : Glutathione adducts (if formed) serve as exposure markers .
Reference Data : NIEHS-sponsored studies use human dosimetry for volatile compound detection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
